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Compound Name:
1H-Pyrrolo[3,2-b]pyridin-5-amine

hydrochloride

Cat. No.: B1399068 Get Quote

In the landscape of modern drug discovery, the identification and optimization of novel

molecular scaffolds that confer superior potency, selectivity, and pharmacokinetic properties is

a paramount objective. Among the myriad heterocyclic compounds, the 4-azaindole (1H-

pyrrolo[3,2-b]pyridine) core has distinguished itself as a "privileged scaffold".[1][2][3] This

designation is not arbitrary; it reflects the consistent and significant advantages this motif has

demonstrated across a multitude of therapeutic targets.

The 4-azaindole structure is a bioisostere of both the endogenous indole ring and the purine

system, a feature that allows it to mimic these critical biological structures.[2][3][4][5] The

strategic substitution of a carbon atom with a nitrogen atom at the 4-position of the indole ring

system fundamentally reshapes the molecule's electronic distribution and physicochemical

characteristics.[1][5] This modification enhances hydrogen bonding capabilities, often improves

aqueous solubility, and can create more favorable metabolic profiles compared to its indole

counterpart.[4][6] These attributes have made 4-azaindole a cornerstone in the design of

kinase inhibitors, where it can adeptly mimic the hinge-binding motif of ATP.[4][5][7] This guide

provides a detailed exploration of the structure-activity relationships (SAR) of 4-azaindole

derivatives, grounded in experimental data and field-proven insights for researchers, scientists,

and drug development professionals.
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The utility of the 4-azaindole core is rooted in its unique physicochemical properties. The

interplay between the electron-rich pyrrole ring and the electron-deficient pyridine ring governs

its reactivity and biological interactions.

Property Value Source(s)

Molecular Formula C₇H₆N₂ [3]

Molecular Weight 118.14 g/mol [3]

Appearance
White to light yellow/brown

crystalline solid
[3]

pKa (Acidic Proton) 14.66 ± 0.30 (Predicted) [3]

pKa (Basic) 4.85 (Calculated) [3]

UV λmax 288 nm [3]

Solubility

Soluble in methanol, ethanol,

DMSO; sparingly soluble in

water

[3]

The synthesis of the 4-azaindole core can be achieved through various established routes, with

the Bartoli and Batcho-Leimgruber reactions being common methods.[8] This synthetic

accessibility allows for extensive functionalization at multiple positions, enabling the fine-tuning

of a compound's pharmacological profile.[4]
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Caption: General workflow for the development of 4-azaindole derivatives.
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Structure-Activity Relationship of 4-Azaindole
Derivatives as Kinase Inhibitors
The 4-azaindole scaffold has been most prolifically employed in the development of kinase

inhibitors.[2][6][7] Its ability to form critical hydrogen bonds with the hinge region of the kinase

ATP-binding site is a key determinant of its success. The pyrrole N-H typically acts as a

hydrogen bond donor, while the pyridine nitrogen at the 4-position can serve as a hydrogen

bond acceptor, mimicking the interactions of the adenine portion of ATP.[4][5]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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